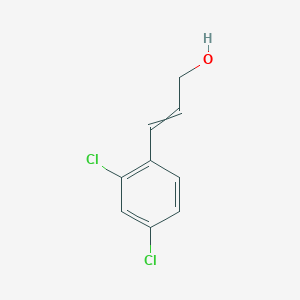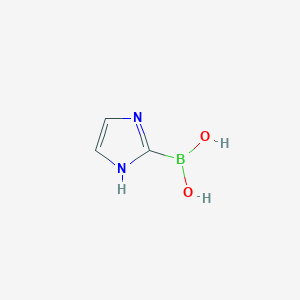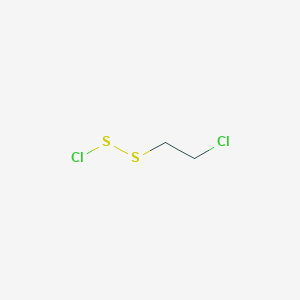
3-(2,4-Dichlorophenyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2,4-Dichlorophenyl)prop-2-en-1-ol” is a chemical compound with the molecular formula C9H8Cl2O. It has a molecular weight of 201.05 . This compound is typically stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The molecular structure of “3-(2,4-Dichlorophenyl)prop-2-en-1-ol” can be represented by the InChI code: 1S/C9H6Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,5H2 . This indicates that the compound has a prop-2-en-1-ol group attached to a 2,4-dichlorophenyl group .Physical And Chemical Properties Analysis
“3-(2,4-Dichlorophenyl)prop-2-en-1-ol” is a powder that is stored at a temperature of 4°C . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure Analysis : This compound and its derivatives have been synthesized using base-catalyzed Claisen-Schmidt condensation reactions. The crystal structures of these compounds have been characterized, revealing details like dihedral angles and intra-molecular hydrogen bonds. Such studies are crucial for understanding the physical and chemical properties of these compounds (Salian et al., 2018).
Electronic Properties and Chemical Reactivity : Research has delved into the electronic properties and chemical reactivity of these compounds, using techniques like FT-IR, NBO, HOMO and LUMO, and MEP analysis. This helps in understanding how these molecules interact at the atomic and molecular levels, which is essential for potential applications in fields like material science and pharmaceuticals (Mary et al., 2015).
Antimicrobial Activity : Some derivatives of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol have been tested for antimicrobial activity, showing moderate effectiveness against selected pathogens. This suggests potential applications in developing new antimicrobial agents (Sadgir et al., 2020).
Fungicidal Activity : Derivatives of this compound have been synthesized and tested for their fungicidal activity, showing inhibition rates towards various fungi. This indicates its potential use in agricultural applications, particularly in the development of new fungicides (Liu et al., 2008).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “3-(2,4-Dichlorophenyl)prop-2-en-1-ol” are not mentioned in the retrieved data, chalcones, in general, have attracted attention due to their wide range of pharmacological properties and applications in materials science fields . Therefore, future research could focus on exploring these properties and applications further.
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6,12H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPMVWJTVXNMOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40710737 |
Source


|
| Record name | 3-(2,4-Dichlorophenyl)prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)prop-2-en-1-ol | |
CAS RN |
1504-59-2 |
Source


|
| Record name | 3-(2,4-Dichlorophenyl)-2-propen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1504-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Dichlorophenyl)prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1148949.png)
![5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148953.png)


![(3AR,4R,7S,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1148962.png)
![7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1148968.png)
![4-Methyl-2-(2-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148969.png)